Cas no 1687754-76-2 ((3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one)
![(3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one structure](https://ja.kuujia.com/scimg/cas/1687754-76-2x500.png)
(3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one 化学的及び物理的性質
名前と識別子
-
- Z46095073
- SCHEMBL13708801
- BDBM50171137
- CHEMBL3806180
- EN300-37158643
- AKOS001270768
- 1687754-76-2
- (3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
-
- インチ: 1S/C15H11NO2/c17-15-12(8-11-4-3-7-16-9-11)10-18-14-6-2-1-5-13(14)15/h1-9H,10H2/b12-8+
- InChIKey: RSRTZKSNVLICES-XYOKQWHBSA-N
- ほほえんだ: O1C2C=CC=CC=2C(/C(=C/C2C=NC=CC=2)/C1)=O
計算された属性
- せいみつぶんしりょう: 237.078978594g/mol
- どういたいしつりょう: 237.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
(3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37158643-0.05g |
(3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one |
1687754-76-2 | 95.0% | 0.05g |
$2755.0 | 2025-03-18 |
(3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one 関連文献
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
(3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-oneに関する追加情報
Introduction to (3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 1687754-76-2)
(3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This heterocyclic molecule, characterized by a fused benzopyranone core with a pyridine substituent, presents a promising platform for the development of novel therapeutic agents. The compound's chemical formula and molecular structure suggest a rich interplay of electronic and steric effects, which are critical in determining its interactions with biological targets.
The< strong>CAS No. 1687754-76-2 provides a unique identifier for this compound, facilitating its recognition in scientific literature, patents, and regulatory databases. As of the latest research updates, this molecule has been studied for its potential applications in drug discovery, particularly in the modulation of enzyme activity and receptor binding. The presence of a double bond in the (E)-configuration and the conjugated system within the benzopyranone ring contribute to its distinct spectral properties and reactivity patterns.
Recent studies have highlighted the importance of< strong>benzopyranone derivatives in medicinal chemistry due to their versatile biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific substitution pattern in (3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one makes it an attractive candidate for further investigation.
In particular, the< strong>pyridine moiety attached to the benzopyranone core is known to enhance binding affinity to biological targets. Pyridine-based pharmacophores are widely recognized for their role in drug design, often serving as key interaction points with proteins and enzymes. The electronic properties of the pyridine ring can be fine-tuned through substituents, allowing for precise control over the compound's biological profile.
The synthesis of (3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the benzopyranone core. The use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the introduction of the pyridine substituent efficiently.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding modes of this compound with potential target proteins. These studies often involve docking simulations to predict how the molecule interacts with receptors or enzymes at an atomic level. The results provide valuable insights into optimizing the structure for improved potency and selectivity.
The pharmacological evaluation of (3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one has revealed several interesting findings. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting potential therapeutic benefits in conditions such as arthritis or autoimmune diseases. Additionally, preliminary cell-based assays indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines.
The structural features of this molecule also make it amenable to further derivatization, allowing chemists to explore analogs with enhanced properties. By modifying substituents on the pyridine ring or altering the benzopyranone core, new derivatives can be generated with tailored biological activities. Such modifications are crucial in drug development pipelines to overcome resistance mechanisms or improve pharmacokinetic profiles.
In conclusion, (3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 1687754-76-2) represents a promising lead compound in pharmaceutical research. Its unique structural framework and demonstrated biological potential make it a valuable asset for further exploration in drug discovery programs. As research continues to uncover new applications for this class of compounds, their role in addressing unmet medical needs is likely to expand significantly.
1687754-76-2 ((3E)-3-[(pyridin-3-yl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one) 関連製品
- 1466171-13-0(2-amino-4-(ethanesulfonyl)butanamide)
- 1421453-73-7(2-(4-chlorophenoxy)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one)
- 915926-83-9(8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione)
- 1215667-23-4(1,3-Thiazol-5-ylmethylamine hydrobromide)
- 1189169-37-6(1-(5-bromopyrimidin-2-yl)ethan-1-one)
- 663943-27-9(N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline)
- 7226-33-7(2-Deoxy-2-fluoro-D-ribofuranose)
- 1697725-33-9(1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-fluorobenzene)
- 1216523-22-6(2-(3-Chlorophenyl)propan-2-amine hydrochloride)
- 1042516-61-9(1-(4-phenoxyphenyl)butan-1-amine)




